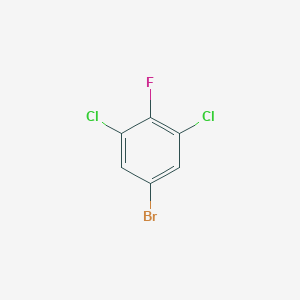

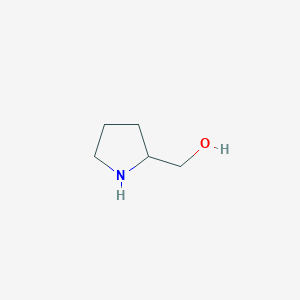

![molecular formula C25H19ClFN3O5 B174907 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine CAS No. 169516-55-6](/img/structure/B174907.png)

4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

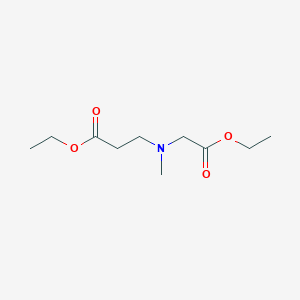

- 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a complex nucleoside compound.

- It contains a 7-deazapurine base (pyrrolo[2,3-d]pyrimidine) linked to a sugar moiety (2-deoxy-2-fluoro-beta-D-arabinofuranosyl) via a glycosidic bond.

- The compound exhibits interesting structural features due to its halogenated base and benzoyl-substituted sugar.

Synthesis Analysis

- The synthesis involves several steps, including nucleobase anion glycosylation and subsequent deprotection and functionalization.

- Nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide yields the desired nucleoside.

- The stereochemistry of the glycosidic bond is crucial for its biological activity.

Molecular Structure Analysis

- The compound consists of a 7-deazapurine base (pyrrolo[2,3-d]pyrimidine) and a sugar moiety.

- The sugar conformation is influenced by the fluorine atom, which shifts it from S towards N by about 10%.

- The halogen substituents in the base increase hydrophobicity and polarizability of the nucleobases.

Chemical Reactions Analysis

- The compound can undergo glycosylation, deprotection, and functionalization reactions.

- The glycosylation step selectively yields the desired beta-D-anomer.

- Subsequent reactions lead to the formation of 2’-deoxy-2’-fluoro-beta-D-arabinofuranosyl 7-deazaisoguanine.

Physical And Chemical Properties Analysis

- The compound’s melting point, solubility, and stability should be investigated.

- Its UV-vis absorption and fluorescence properties may provide insights into its behavior.

Safety And Hazards

- Safety data, toxicity, and potential hazards associated with handling and exposure should be assessed.

- Consult relevant literature and safety guidelines.

Future Directions

- Investigate its biological activity, potential as an antiviral or anticancer agent, and pharmacokinetics.

- Explore modifications to enhance its efficacy or selectivity.

- Collaborate with computational chemists for molecular modeling studies.

properties

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClFN3O5/c26-21-17-11-12-30(22(17)29-14-28-21)23-19(27)20(35-25(32)16-9-5-2-6-10-16)18(34-23)13-33-24(31)15-7-3-1-4-8-15/h1-12,14,18-20,23H,13H2/t18-,19+,20-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUVHXHFIIZVRP-VLVHOKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClFN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

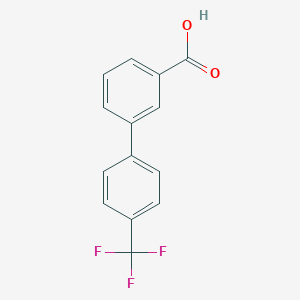

![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)

![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)